molecular formula C18H19F2NO2S2 B2954850 4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1706005-27-7

4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No.: B2954850
CAS No.: 1706005-27-7
M. Wt: 383.47
InChI Key: BYJJSBIHJVTJBW-UHFFFAOYSA-N
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Description

4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, along with a difluorophenyl sulfonyl group and an o-tolyl group.

Scientific Research Applications

4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Difluorophenyl Sulfonyl Group: The difluorophenyl sulfonyl group is introduced via sulfonylation reactions, where a difluorophenyl sulfonyl chloride reacts with the thiazepane intermediate.

    Attachment of the o-Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,6-Dichlorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
  • 4-((2,6-Difluorophenyl)sulfonyl)-7-(m-tolyl)-1,4-thiazepane
  • 4-((2,6-Difluorophenyl)sulfonyl)-7-(p-tolyl)-1,4-thiazepane

Uniqueness

4-((2,6-Difluorophenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,6-difluorophenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2S2/c1-13-5-2-3-6-14(13)17-9-10-21(11-12-24-17)25(22,23)18-15(19)7-4-8-16(18)20/h2-8,17H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJJSBIHJVTJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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